Ethyl[(2-fluoro-3-methylphenyl)methyl]amine
Description
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine is an organic compound that belongs to the class of substituted amines It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an ethylamine group
Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-7-9-6-4-5-8(2)10(9)11/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDGDAZISITEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=C1F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(2-fluoro-3-methylphenyl)methyl]amine typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 2-fluoro-3-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
As a secondary amine, Ethyl[(2-fluoro-3-methylphenyl)methyl]amine readily undergoes alkylation and acylation under standard conditions:
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Tertiary amine derivatives (e.g., N-ethyl-N-[(2-fluoro-3-methylphenyl)methyl]alkylamines) | Nucleophilic substitution at the amine nitrogen, facilitated by the electron-rich aromatic ring. |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Amide derivatives (e.g., N-acetyl-Ethyl[(2-fluoro-3-methylphenyl)methyl]amine) | Activation of the acylating agent by base, followed by nucleophilic attack. |
Oxidation and Reduction
The benzylamine moiety and ethyl group influence redox behavior:
Oxidation
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Reagents : KMnO₄ (acidic conditions), CrO₃
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Products :
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Oxidation of the ethyl group yields acetic acid derivatives.
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Benzylic oxidation generates ketones or aldehydes, depending on substituents.
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Reduction
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Reagents : LiAlH₄, NaBH₄ (with catalytic Ni)
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Products :
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Reduction of imine intermediates (if present) to secondary amines.
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Hydrogenolysis of the C–N bond under high-pressure H₂ yields toluene derivatives.
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Transition Metal-Catalyzed Cross-Coupling
The compound participates in nickel- or palladium-catalyzed reactions, leveraging its aromatic fluorine substituent for regioselective coupling:
Mechanism : The fluorine atom stabilizes intermediates via electron-withdrawing effects, enhancing coupling efficiency while minimizing dehalogenation .
Nucleophilic Substitution
The fluorine atom at the 2-position of the phenyl ring undergoes selective substitution:
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NaN₃ | DMSO, 120°C | Azide derivatives at the 2-position | Fluorine replaced due to aromatic activation |
| NaCN | CuI, DMF, 100°C | Cyano-substituted phenylmethylamine analogs | Meta-directing effects of methyl group |
Acid-Base Reactivity
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pKa : ~9.5 (estimated for the amine group), enabling protonation in acidic media to form water-soluble ammonium salts.
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Applications :
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Salt formation improves bioavailability in pharmaceutical formulations.
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Facilitates separation via ion-exchange chromatography.
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Comparative Reactivity with Analogues
This compound exhibits distinct behavior compared to non-fluorinated or bulkier analogs:
| Property | This Compound | Non-Fluorinated Analog |
|---|---|---|
| Electrophilic Aromatic Substitution | Fluorine directs reactions to the 5-position | Methyl group directs to the 4-position |
| Oxidative Stability | Enhanced due to electron-withdrawing F | Lower stability under similar conditions |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine has been investigated for its potential as a pharmaceutical agent. The fluorine atom in its structure can enhance lipophilicity and modify the pharmacokinetic properties of the compound, making it a candidate for drug development. Research indicates that compounds with similar structures can interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression and anxiety .
Case Studies
- A study on related fluorinated amines demonstrated their effectiveness as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may exhibit similar mechanisms of action .
- Another investigation highlighted the compound's potential in modulating enzyme activities, which is crucial for developing drugs targeting specific biochemical pathways.
Organic Synthesis
Building Block in Chemical Reactions
this compound serves as a versatile building block in organic synthesis. Its unique structural characteristics allow for various chemical modifications, enabling the creation of complex molecules through reactions such as:
- Alkylation : It can undergo alkylation reactions to form more complex amines.
- Substitution Reactions : The presence of the fluorine atom allows for nucleophilic substitutions, which can lead to diverse derivatives suitable for further applications in materials science and pharmaceuticals .
Synthetic Routes
The synthesis of this compound typically involves straightforward methods such as:
- Nucleophilic Substitution : Using suitable electrophiles to introduce functional groups.
- Reduction Reactions : Converting ketones or aldehydes into amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Biochemical Applications
Enzyme Interaction Studies
The compound has shown promise in biochemical assays where it acts as a probe to study enzyme activities. Its ability to inhibit or activate specific enzymes makes it valuable in elucidating metabolic pathways and understanding disease mechanisms .
Toxicological Assessments
Research has also focused on the toxicological profiles of this compound. Understanding its safety and biological impact is essential for evaluating its suitability in therapeutic applications. Studies indicate that while it exhibits some inhibitory effects on cellular viability, further investigations are needed to fully assess its safety profile across different biological systems.
Mechanism of Action
The mechanism of action of Ethyl[(2-fluoro-3-methylphenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, thereby improving its efficacy.
Comparison with Similar Compounds
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine can be compared with other similar compounds such as:
Ethyl[(2-chloro-3-methylphenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
Ethyl[(2-fluoro-4-methylphenyl)methyl]amine: Similar structure but with the methyl group in a different position.
Ethyl[(2-fluoro-3-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Biological Activity
Ethyl[(2-fluoro-3-methylphenyl)methyl]amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Synthesis
Chemical Structure : this compound features a fluorinated aromatic ring, which is known to enhance biological activity through improved binding affinity to target proteins.
Synthesis : The compound is typically synthesized via reductive amination of 2-fluoro-3-methylbenzaldehyde with ethylamine, utilizing sodium cyanoborohydride as a reducing agent. This method allows for the formation of high-purity products suitable for biological testing.
Pharmacological Properties
This compound exhibits a range of biological activities, primarily related to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as modulators of neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders .
Key Activities :
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels and receptor activity, particularly in the central nervous system.
- Antidepressant Potential : Similar compounds have shown efficacy in antidepressant models, suggesting a potential role for this compound in mood regulation .
The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances hydrophobic interactions, potentially increasing binding affinity to targets such as:
- G-protein coupled receptors (GPCRs) : These receptors play crucial roles in various signaling pathways.
- Enzymatic Targets : The amine group can participate in hydrogen bonding, influencing enzyme activity .
Research Findings and Case Studies
Recent studies have focused on the structure-activity relationships (SAR) associated with fluorinated amines. For instance, modifications in the aromatic ring or amine substituents can significantly alter biological activity. In one study, derivatives of similar compounds were evaluated for their effects on cAMP levels in cell-based assays, revealing promising results for those with enhanced binding characteristics .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Neurotransmitter modulation | |
| Analog A | Antidepressant effects | |
| Analog B | GPCR interaction |
Applications in Medicinal Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological conditions. Its unique properties make it a valuable building block for developing new drugs aimed at enhancing cognitive function or treating mood disorders .
Potential Applications :
- Pharmaceutical Development : Used as a precursor for synthesizing more complex therapeutic agents.
- Research Tool : Investigated for its ability to elucidate receptor mechanisms and signaling pathways in neuroscience.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Ethyl[(2-fluoro-3-methylphenyl)methyl]amine, and what analytical techniques are used to confirm its structure?
- Synthetic Routes : While the exact synthesis of this compound is not detailed in the evidence, analogous methods for similar amines include:
- Wet Impregnation : Used for amine-functionalized mesoporous materials, where the amine is loaded onto a porous support (e.g., mesoporous carbon) via solvent-assisted impregnation .
- Multi-step Organic Synthesis : Primary amines are often synthesized via reduction of nitriles or reductive amination of aldehydes/ketones. Fluorinated analogs may require fluorination steps using reagents like DAST (diethylaminosulfur trifluoride) or halogen exchange reactions .
- Characterization Techniques :
- FTIR Spectroscopy : To confirm the presence of amine (-NH) and fluoroalkyl groups (C-F stretches). Peaks at ~3395 cm⁻¹ (O-H/N-H stretch) and 1031 cm⁻¹ (C-N stretch) are indicative of amine groups .
- Elemental Analysis : Quantifies nitrogen content to verify amine incorporation (e.g., a 23 wt.% increase in nitrogen post-functionalization in analogous studies) .
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve the ethyl, fluorophenyl, and methyl substituents.
Q. How can researchers distinguish this compound from structurally similar amines using chemical tests?
- Carbylamine Test : Primary amines (like unsubstituted ethylamine) react with chloroform and alcoholic KOH to form foul-smelling isocyanides. This compound, being a secondary amine (due to the benzyl substituent), would not produce this reaction, distinguishing it from primary analogs .
- Hinsberg Test : Reacting with benzenesulfonyl chloride. Secondary amines form sulfonamides soluble in alkali, while tertiary amines do not react. This test helps differentiate substitution patterns .
Advanced Research Questions
Q. When optimizing the synthesis of this compound, how can contradictory data between elemental analysis and spectroscopic characterization be resolved?
- Case Example : If elemental analysis indicates high nitrogen content (suggesting successful amine functionalization) but FTIR lacks expected N-H stretches, consider:
- Steric Hindrance : Bulky substituents (e.g., 2-fluoro-3-methylphenyl groups) may restrict N-H vibrational modes, masking FTIR signals. Use solid-state NMR or XPS to validate .
- Degradation : Fluorinated amines may decompose under synthesis conditions (e.g., high heat). Thermogravimetric analysis (TGA) can assess thermal stability .
Q. What experimental design considerations are critical when studying the adsorption properties of this compound-based materials?
- Material Design : Functionalize porous supports (e.g., mesoporous carbon) to enhance surface area and amine loading. Note that excessive amine loading reduces pore volume (e.g., 50% reduction in BET surface area post-impregnation in MDEA studies), impacting diffusion kinetics .
- Adsorption Experiments :
- Pressure/Temperature : Use high-pressure autoclaves (e.g., 5 psi CO₂) for gas adsorption studies. Elevated temperatures may favor chemisorption (amine-CO₂ reactions) over physisorption .
- Regeneration Cycles : Test amine stability via repeated adsorption-desorption cycles. Tertiary amines (like MDEA) show lower reactivity but better regeneration than primary amines .
Q. How do computational models aid in predicting the reactivity of this compound in nucleophilic reactions?
- DFT Calculations : Model the electron-withdrawing effects of fluorine and methyl groups on the amine’s nucleophilicity. Fluorine atoms at the 2-position may reduce electron density at the nitrogen, slowing reactions like acylation .
- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., polar aprotic solvents like DMF) to predict reaction pathways and byproduct formation .
Methodological Guidance
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Safety Protocols :
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Data Interpretation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
